3-(2-Chloropropanoyl)-1-methylurea
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Overview
Description
3-(2-Chloropropanoyl)-1-methylurea is an organic compound that features a chlorinated propanoyl group attached to a methylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropropanoyl)-1-methylurea typically involves the reaction of 2-chloropropionyl chloride with 1-methylurea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Preparation of 2-Chloropropionyl Chloride: This intermediate can be synthesized by reacting propionic acid with thionyl chloride or phosphorus trichloride.
Formation of this compound: The 2-chloropropionyl chloride is then reacted with 1-methylurea in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloropropanoyl)-1-methylurea can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chloropropanoyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-chloropropionic acid and 1-methylurea.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).
Reduction: Lithium aluminium hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted urea derivatives.
Hydrolysis: 2-Chloropropionic acid and 1-methylurea.
Reduction: Reduced derivatives of the original compound.
Scientific Research Applications
3-(2-Chloropropanoyl)-1-methylurea has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Used in studies involving enzyme inhibition and protein modification.
Industrial Applications: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-Chloropropanoyl)-1-methylurea involves its interaction with nucleophilic sites in biological molecules. The chloropropanoyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various molecular pathways, depending on the target protein.
Comparison with Similar Compounds
Similar Compounds
2-Chloropropionyl Chloride: A precursor in the synthesis of 3-(2-Chloropropanoyl)-1-methylurea.
3-Chloropropionyl Chloride: Similar in structure but with different reactivity and applications.
2-Chloropropionic Acid: A related compound with applications in organic synthesis and as a building block for other chemicals.
Uniqueness
This compound is unique due to its specific combination of a chlorinated propanoyl group and a methylurea moiety. This structure imparts distinct reactivity and potential for forming a variety of derivatives, making it valuable in both research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-(methylcarbamoyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O2/c1-3(6)4(9)8-5(10)7-2/h3H,1-2H3,(H2,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZMPYRTHWZLNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)NC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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